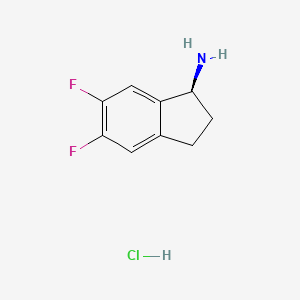
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride
概要
説明
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dihydroindenamine core with two fluorine atoms at the 5 and 6 positions, making it a valuable subject for research in medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with the preparation of the indene derivative, which is then subjected to fluorination.
Reduction: The resulting difluoroindene is then reduced to the corresponding dihydro compound using hydrogenation catalysts like palladium on carbon (Pd/C).
Hydrochloride Formation: The amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, often employing continuous flow reactors and automated systems for precise control.
化学反応の分析
Types of Reactions
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: It can be further reduced to more saturated amines using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of difluoroindanone or difluoroindanal.
Reduction: Formation of fully saturated amines.
Substitution: Formation of methoxy-substituted derivatives.
科学的研究の応用
Pharmaceutical Research
(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is primarily utilized in pharmaceutical research due to its potential as a drug candidate. Its structure allows for modifications that may enhance therapeutic efficacy against various conditions.
Case Study: Neuropharmacology
Research has indicated that compounds similar to this compound exhibit activity at neurotransmitter receptors. Studies have shown that analogs can modulate dopaminergic and serotonergic systems, suggesting a potential application in treating neurological disorders such as schizophrenia and depression .
Chemical Biology
In chemical biology, this compound serves as a building block for synthesizing more complex molecules. Its difluorinated structure can influence the biological activity of derivatives.
Case Study: Synthesis of Fluorinated Compounds
Research has focused on synthesizing fluorinated derivatives of this compound to explore their biological activities. These derivatives have been evaluated for their effects on enzyme inhibition and receptor binding affinity .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in developing new polymers and coatings.
Case Study: Polymer Development
Studies have investigated the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The results demonstrated improved performance characteristics compared to traditional polymers .
作用機序
The mechanism by which (s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride exerts its effects involves interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, potentially leading to inhibition of enzyme activity or modulation of receptor function. The exact pathways depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
5,6-Difluoro-2,3-dihydro-1h-inden-1-amine: Lacks the hydrochloride salt form.
5,6-Dichloro-2,3-dihydro-1h-inden-1-amine hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
2,3-Dihydro-1h-inden-1-amine hydrochloride: Lacks the fluorine atoms.
Uniqueness
(s)-5,6-Difluoro-2,3-dihydro-1h-inden-1-amine hydrochloride is unique due to the presence of fluorine atoms, which significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable for medicinal chemistry research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
特性
IUPAC Name |
(1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-3-5-1-2-9(12)6(5)4-8(7)11;/h3-4,9H,1-2,12H2;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVJAIVQJZWBAB-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@H]1N)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















